RO5353

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

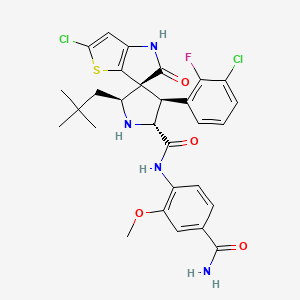

C29H29Cl2FN4O4S |

|---|---|

分子量 |

619.5 g/mol |

IUPAC名 |

(2'R,3'R,5'S,6R)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide |

InChI |

InChI=1S/C29H29Cl2FN4O4S/c1-28(2,3)12-19-29(24-17(35-27(29)39)11-20(31)41-24)21(14-6-5-7-15(30)22(14)32)23(36-19)26(38)34-16-9-8-13(25(33)37)10-18(16)40-4/h5-11,19,21,23,36H,12H2,1-4H3,(H2,33,37)(H,34,38)(H,35,39)/t19-,21-,23+,29+/m0/s1 |

InChIキー |

UOVSZRTTWLJPHE-HNXAPSNLSA-N |

異性体SMILES |

CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(S5)Cl)NC2=O |

正規SMILES |

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(S5)Cl)NC2=O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Binding Affinity of RO5353 with MDM2

This guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor RO5353 to its target, the E3 ubiquitin ligase MDM2. It is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1][2][3] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[1][2][4] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation through ubiquitination.[1][4][5] In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2.[1][6] Therefore, inhibiting the MDM2-p53 interaction with small molecules is a promising therapeutic strategy to reactivate p53 function in cancer cells.[1][4] this compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1]

Binding Affinity of this compound to MDM2

The binding affinity of this compound and its analogs to MDM2 has been quantified using various biophysical and biochemical assays. The data is summarized in the table below.

| Compound | Assay Type | Parameter | Value (nM) |

| This compound (analogue 14) | Competitive Binding Assay | IC50 | 6 |

| This compound (analogue 14) | Surface Plasmon Resonance (SPR) | Kd | 0.045 |

| Analogue 15 | Competitive Binding Assay | IC50 | 7 |

| Analogue 16 | Competitive Binding Assay | IC50 | 6 |

| Analogue 17 (enantiomer of 14) | Competitive Binding Assay | IC50 | 5760 |

| Analogue 18 (enantiomer of 15) | Competitive Binding Assay | IC50 | 56 |

| Analogue 19 (enantiomer of 16) | Competitive Binding Assay | IC50 | 180 |

Note: The IC50, Kd, and Ki values are all measures of binding affinity, with lower values indicating higher affinity. Kd (dissociation constant) and Ki (inhibition constant) are direct measures of binding affinity, while IC50 (half-maximal inhibitory concentration) is a functional measure of inhibitor potency.[7]

Signaling Pathway

The interaction between p53 and MDM2 forms a critical negative feedback loop. Under normal cellular conditions, MDM2 keeps p53 levels low. When the p53 pathway is activated by cellular stress, p53 can function as a transcription factor, leading to cell cycle arrest or apoptosis. Small molecule inhibitors like this compound disrupt the MDM2-p53 interaction, stabilizing p53 and restoring its tumor-suppressive functions.

Experimental Protocols

The binding affinity of this compound to MDM2 is typically determined using biophysical assays such as Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

References

- 1. Discovery of Potent and Orally Active p53-MDM2 Inhibitors this compound and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. MDM2: current research status and prospects of tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

RO5353: A Technical Overview of a Potent p53-MDM2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of RO5353, a potent and orally active small-molecule inhibitor of the p53-MDM2 interaction. This guide details its chemical structure, physicochemical properties, mechanism of action, pharmacological data, and relevant experimental protocols, making it a valuable resource for researchers in oncology and drug discovery.

Core Chemical Properties

This compound is a complex heterocyclic compound with a spiro-pyrrolidine core structure. Its key chemical identifiers and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2S,3R,4R,5R)-N-(4-Carbamoyl-2-methoxyphenyl)-2'-chloro-4-(3-chloro-2-fluorophenyl)-2-neopentyl-5'-oxo-4',5'-dihydrospiro[pyrrolidine-3,6'-thieno[3,2-b]pyrrole]-5-carboxamide | [1] |

| Chemical Formula | C₂₉H₂₉Cl₂FN₄O₄S | [1] |

| Molecular Weight | 619.53 g/mol | [1] |

| Exact Mass | 618.1271 | [1] |

| CAS Number | 1360821-61-9 | [1] |

| Synonyms | RO-5353, RO 5353 | [1] |

Mechanism of Action: Restoring p53 Tumor Suppression

This compound functions by disrupting the interaction between the tumor suppressor protein p53 and its primary negative regulator, Murine Double Minute 2 (MDM2).[1][2][3][4] In many cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by overexpression of MDM2, which binds to p53 and promotes its degradation via the proteasome.[3]

By binding to MDM2, this compound blocks the p53-MDM2 interaction, leading to the stabilization and activation of p53.[3] Activated p53 can then regulate the transcription of its target genes, inducing cellular responses such as cell cycle arrest and apoptosis, thereby suppressing tumor growth.[3][5]

Crystal structure analysis reveals that this compound occupies key pockets on the MDM2 protein that are essential for p53 binding. Specifically, the 3-chloro-2-fluorophenyl group binds to the Leu26 pocket, the neopentyl group occupies the Phe19 pocket, and the 2-chlorothienyl[3,2-b]pyrrol-5-one moiety is buried within the deep Trp23 pocket.[3]

Pharmacological Data

This compound has demonstrated high potency in both biochemical and cellular assays, showing selective activity in cancer cells with wild-type p53.

Biochemical and Cellular Activity

| Assay Type | Cell Line/Target | IC₅₀ (nM) | Selectivity (Mutant vs. WT p53) | Reference |

| Biochemical Binding Assay | MDM2 | 6 | N/A | [3] |

| Antiproliferative Assay (MTT) | SJSA (WT p53) | 9 | > 2777-fold | [3] |

| Antiproliferative Assay (MTT) | HCT116 (WT p53) | 100 | > 250-fold | [3] |

| Antiproliferative Assay (MTT) | RKO (WT p53) | 130 | > 192-fold | [3] |

| Antiproliferative Assay (MTT) | SW480 (Mutant p53) | > 25,000 | N/A | [3] |

In Vivo Efficacy and Pharmacokinetics

In vivo studies using human osteosarcoma (SJSA1) xenografts in nude mice have shown significant dose-dependent anti-tumor activity.

| Study Type | Animal Model | Dosing | Outcome | Reference |

| Xenograft Efficacy | SJSA1 Nude Mice | 3 mg/kg QD (Oral) | Significant tumor growth inhibition | [3] |

| Xenograft Efficacy | SJSA1 Nude Mice | 10 mg/kg QD (Oral) | Tumor regression | [3] |

Pharmacokinetic profiling in male C57 mice revealed an excellent profile for oral administration.

| PK Parameter | IV Dosing (1 mg/kg) | Oral Dosing (5 mg/kg) | Reference |

| CL (mL/min/kg) | 7.5 | N/A | [3] |

| Vdss (L/kg) | 1.0 | N/A | [3] |

| t₁/₂ (h) | 2.3 | 2.3 | [3] |

| AUCinf (μM*h) | 2.1 | 11.2 | [3] |

| Cmax (μM) | N/A | 2.6 | [3] |

| Bioavailability (F%) | N/A | 100% | [3] |

Key Experimental Protocols

The following methodologies are based on the primary research that characterized this compound.[3][5]

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay quantifies the ability of this compound to inhibit the p53-MDM2 interaction.

-

Reagents: GST-tagged MDM2 protein, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody (donor), and Streptavidin-XL665 (acceptor).

-

Procedure:

-

Test compounds (like this compound) are serially diluted in DMSO and added to a 384-well plate.

-

MDM2 protein and p53 peptide are added to the wells and incubated.

-

Anti-GST antibody and Streptavidin-XL665 are added.

-

The plate is incubated to allow for binding and FRET signal development.

-

-

Detection: The plate is read on a suitable HTRF reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor). The ratio of these signals is calculated.

-

Analysis: IC₅₀ values are determined by plotting the HTRF signal ratio against the compound concentration and fitting the data to a four-parameter logistic model.

MTT Cellular Proliferation Assay

This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., SJSA-1, SW480) are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: After allowing cells to adhere, they are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are derived from dose-response curves.

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Athymic nude mice are used.

-

Tumor Implantation: Human cancer cells (e.g., SJSA-1) are injected subcutaneously into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 200 mm³).

-

Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally once daily (QD) at specified doses.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study is concluded after a set duration or when tumors in the control group reach a maximum allowed size. Efficacy is determined by comparing tumor growth between treated and control groups.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Potent and Orally Active p53-MDM2 Inhibitors this compound and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Orally Active p53-MDM2 Inhibitors this compound and RO2468 for Potential Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Discovery and Preclinical Development of RO5353: A Potent and Orally Active p53-MDM2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and preclinical development of RO5353, a potent and orally active small-molecule inhibitor of the p53-MDM2 interaction. The development of such inhibitors represents a promising therapeutic strategy in oncology, aiming to restore the tumor-suppressing function of p53. This document details the mechanism of action, key experimental data, and the methodologies employed in the evaluation of this compound.

Introduction: Targeting the p53-MDM2 Axis

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] In many human cancers with wild-type p53, its function is abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2.[1] MDM2 binds to the transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[1] Therefore, inhibiting the p53-MDM2 interaction with small molecules is a compelling approach to reactivate p53 and restore its tumor-suppressive activities.[2] this compound emerged from a lead optimization program aimed at identifying novel, potent, and orally bioavailable MDM2 inhibitors with the potential for clinical development.[1]

Mechanism of Action: Restoring p53 Function

This compound is designed to competitively bind to the p53-binding pocket of MDM2, thereby disrupting the p53-MDM2 interaction. This inhibition stabilizes p53, leading to its accumulation in the nucleus and the subsequent transactivation of its downstream target genes, such as p21 (CDKN1A) and PUMA, which in turn mediate cell cycle arrest and apoptosis.

Below is a diagram illustrating the p53-MDM2 signaling pathway and the mechanism of action of this compound.

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | IC50 (nM) |

| HTRF Biochemical Binding Affinity | - | 7 |

| MTT Cellular Antiproliferation | SJSA-1 (p53 wild-type) | 90 |

| MTT Cellular Antiproliferation | SW480 (p53 mutant) | > 10,000 |

Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice (10 mg/kg, oral administration)

| Parameter | Value |

| Cmax (ng/mL) | 1,230 |

| Tmax (h) | 2 |

| AUC (ng*h/mL) | 8,760 |

| Bioavailability (%) | 45 |

Table 3: In Vivo Efficacy of this compound in SJSA-1 Osteosarcoma Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 3 mg/kg, QD | Significant Inhibition |

| This compound | 10 mg/kg, QD | Tumor Regression |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HTRF Biochemical Binding Assay

This assay quantifies the ability of this compound to inhibit the interaction between MDM2 and a p53-derived peptide.

-

Principle: A competitive binding assay using Homogeneous Time-Resolved Fluorescence (HTRF).

-

Reagents:

-

Recombinant human MDM2 protein (GST-tagged)

-

Biotinylated p53 peptide

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

-

Procedure:

-

MDM2 protein, biotin-p53 peptide, and varying concentrations of this compound were incubated in an assay buffer.

-

Anti-GST-Eu(K) and Streptavidin-XL665 were added.

-

After incubation, the HTRF signal was read on a compatible plate reader.

-

The IC50 value was calculated from the dose-response curve.

-

MTT Cellular Antiproliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Lines: SJSA-1 (osteosarcoma, p53 wild-type) and SW480 (colorectal adenocarcinoma, p53 mutant).

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

Cells were treated with a serial dilution of this compound for 72 hours.

-

MTT solution was added to each well and incubated for 4 hours.

-

The formazan crystals were dissolved in DMSO.

-

The absorbance was measured at 570 nm.

-

IC50 values were determined from the dose-response curves.

-

In Vivo Efficacy in a Human Osteosarcoma Xenograft Model

This study evaluated the anti-tumor activity of orally administered this compound in a mouse model.

-

Animal Model: Nude mice implanted subcutaneously with SJSA-1 human osteosarcoma cells.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and dosed orally, once daily (QD), with either vehicle control or this compound at 3 mg/kg and 10 mg/kg.

-

Endpoints: Tumor volume and body weight were measured regularly.

-

Procedure:

-

SJSA-1 cells were injected subcutaneously into the flank of nude mice.

-

When tumors reached an average volume of approximately 200 mm³, treatment was initiated.

-

Tumor dimensions were measured with calipers, and tumor volume was calculated using the formula: (length × width²) / 2.

-

The study was terminated when tumors in the control group reached a predetermined size.

-

Experimental and Developmental Workflow

The following diagram illustrates the general workflow for the discovery and preclinical evaluation of this compound.

Caption: Preclinical discovery and development workflow for this compound.

Conclusion

This compound is a potent and orally active p53-MDM2 inhibitor that has demonstrated significant preclinical anti-tumor activity.[1] Its ability to reactivate the p53 pathway in cancer cells with wild-type p53, coupled with a favorable pharmacokinetic profile, positions it as a promising candidate for further clinical investigation in the treatment of various malignancies. The data and protocols presented in this whitepaper provide a detailed foundation for researchers and drug development professionals working in the field of targeted cancer therapy.

References

RO5353: A Technical Whitepaper on a Novel p53-MDM2 Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest and apoptosis in response to cellular stress. In many cancers where p53 itself is not mutated, its function is often abrogated by the overexpression of its primary negative regulator, Murine Double Minute 2 (MDM2). The inhibition of the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. This technical guide provides an in-depth overview of RO5353, a potent, selective, and orally bioavailable small-molecule inhibitor of the p53-MDM2 interaction. This document details its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation, serving as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The p53 protein is a transcription factor that acts as a crucial node in a network of signaling pathways that protect the cell from malignant transformation.[1][2] In response to oncogenic stress, DNA damage, or hypoxia, p53 is activated and initiates a cascade of events leading to either cell cycle arrest, allowing for DNA repair, or apoptosis, eliminating potentially cancerous cells. The MDM2 oncoprotein is an E3 ubiquitin ligase that is a key negative regulator of p53.[1][2] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation. In approximately 50% of human cancers, the p53 pathway is inactivated not by mutations in the TP53 gene itself, but by the overexpression of MDM2.[1] This makes the disruption of the p53-MDM2 interaction an attractive therapeutic strategy for reactivating the tumor-suppressive function of wild-type p53 in these cancers.

This compound is a novel, highly potent and selective small-molecule inhibitor designed to fit into the p53-binding pocket of MDM2, thereby preventing the p53-MDM2 interaction.[1][3] This leads to the stabilization and activation of p53, resulting in the transcriptional activation of p53 target genes and subsequent anti-tumor effects.

Mechanism of Action of this compound

This compound functions by competitively inhibiting the protein-protein interaction between p53 and MDM2. By binding to the hydrophobic pocket on MDM2 that normally accommodates p53, this compound prevents MDM2 from binding to and targeting p53 for degradation. This leads to the accumulation of p53 protein in the nucleus, where it can then act as a transcription factor to regulate the expression of its downstream target genes.

Signaling Pathway

The reactivation of p53 by this compound initiates a signaling cascade that ultimately leads to cell cycle arrest and apoptosis. Key downstream effectors of p53 include:

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces G1 cell cycle arrest.

-

BAX (Bcl-2-associated X protein): A pro-apoptotic member of the Bcl-2 family that promotes apoptosis by increasing mitochondrial membrane permeability.

-

PUMA (p53 upregulated modulator of apoptosis): A BH3-only protein that is a potent inducer of apoptosis.

-

Noxa: Another BH3-only protein that contributes to p53-mediated apoptosis.

The following diagram illustrates the proposed signaling pathway of this compound:

Preclinical Data

The preclinical development of this compound has demonstrated its potential as a therapeutic agent for cancers with wild-type p53.

In Vitro Activity

This compound has shown potent and selective antiproliferative activity in cancer cell lines with wild-type p53.

| Compound | HTRF IC50 (nM) | SJSA-1 (p53 wt) MTT IC50 (µM) | SW480 (p53 mutant) MTT IC50 (µM) | Selectivity (SW480/SJSA-1) |

| This compound | 7 | 0.007 | >10 | >1428 |

Data synthesized from preclinical studies.[1]

In Vivo Efficacy

In vivo studies using a human osteosarcoma (SJSA-1) xenograft model in nude mice have shown significant anti-tumor activity of this compound. Oral administration of this compound led to dose-dependent tumor growth inhibition.[1]

| Treatment Group | Dose | Tumor Growth Inhibition (%) | Observations |

| Vehicle Control | - | 0 | Progressive tumor growth |

| This compound | 10 mg/kg, orally, once daily | >100 (regression) | Significant tumor regression |

Data from SJSA-1 xenograft model.[1]

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable with favorable properties for in vivo efficacy studies.

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| This compound | 10 (oral) | 1500 | 2 | 8500 | 50 |

Pharmacokinetic parameters in mice. Data is representative and synthesized from available preclinical information.[1]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Binding

This assay is used to quantify the inhibition of the p53-MDM2 interaction by this compound.

Principle: The assay employs a GST-tagged MDM2 protein and a biotinylated p53 peptide. A Europium cryptate-labeled anti-GST antibody (donor) and a streptavidin-XL665 conjugate (acceptor) are used. When p53 and MDM2 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt this proximity and reduce the FRET signal.

Protocol Overview:

-

Reagent Preparation: Prepare assay buffer, GST-MDM2, Biotin-p53, anti-GST-Eu(K), and SA-XL665.

-

Compound Plating: Serially dilute this compound in assay buffer in a 384-well plate.

-

Reagent Addition: Add a mixture of GST-MDM2 and Biotin-p53 to the wells.

-

Incubation: Incubate at room temperature for 30 minutes.

-

Detection: Add a mixture of anti-GST-Eu(K) and SA-XL665.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Measurement: Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and determine the IC50 value for this compound.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Overview:

-

Cell Seeding: Seed cancer cells (e.g., SJSA-1, SW480) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Principle: Human cancer cells (SJSA-1) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Protocol Overview:

-

Cell Culture and Implantation: Culture SJSA-1 cells and implant them subcutaneously into the flank of nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg, orally) or vehicle control daily.

-

Tumor Volume Measurement: Measure tumor volume with calipers every 2-3 days.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Study Termination: Terminate the study when tumors in the control group reach a predetermined size or after a specified duration.

-

Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.

Clinical Development and Future Perspectives

While this compound has demonstrated promising preclinical activity, information regarding its advancement into clinical trials is not publicly available at this time. Other MDM2 inhibitors with similar mechanisms of action have entered clinical development, highlighting the therapeutic potential of this class of drugs.[2]

Future research on this compound and other p53-MDM2 inhibitors will likely focus on:

-

Combination Therapies: Exploring the synergistic effects of this compound with conventional chemotherapies, targeted therapies, and immunotherapies.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

-

Resistance Mechanisms: Understanding and overcoming potential mechanisms of resistance to MDM2 inhibition.

Conclusion

This compound is a potent and selective p53-MDM2 inhibitor with compelling preclinical anti-tumor activity. Its ability to reactivate the p53 pathway in cancer cells with wild-type p53 makes it a promising candidate for further development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers interested in advancing the therapeutic potential of p53-MDM2 inhibitors in oncology.

References

An In-depth Technical Guide on the Role of MDM2 Inhibitors in Restoring p5s3 Function

Introduction

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1] It functions as a transcription factor that, in response to cellular stressors like DNA damage or oncogene activation, can halt the cell cycle, initiate DNA repair, or trigger programmed cell death (apoptosis).[2][3] However, in approximately half of all human cancers, the TP53 gene is mutated, and in many others with wild-type p53, its function is crippled by negative regulators.[1][4] The primary negative regulator of p53 is the Murine Double Minute 2 (MDM2) protein.[4][5][6]

MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively keeping its levels low in healthy cells.[5][7][8] In many cancers, the amplification or overexpression of the MDM2 gene leads to the excessive degradation of p53, thereby disabling its tumor-suppressive functions.[6][9] This has made the p53-MDM2 interaction a prime target for cancer therapy.[6][10] Small-molecule inhibitors designed to block this interaction can liberate p53 from MDM2's control, leading to its stabilization, accumulation, and the reactivation of its tumor-suppressive activities.[5][11][12]

While the compound "RO5353" is not readily identifiable in scientific literature, it is highly probable that this refers to a compound from the Roche portfolio of MDM2 inhibitors, such as Idasanutlin (RG7388) , or another well-studied compound in the same class like SAR405838 (MI-77301) . This guide will focus on the principles of p53 restoration by potent MDM2 inhibitors, using data from compounds like Idasanutlin and SAR405838 as illustrative examples.

Mechanism of Action: Restoring p53 Function

MDM2 inhibitors are small molecules designed to fit into the hydrophobic pocket of the MDM2 protein where p53 normally binds.[5] By occupying this pocket, these inhibitors competitively block the p53-MDM2 interaction.[5] This disruption has several key consequences:

-

Inhibition of p53 Degradation: By preventing MDM2 from binding to p53, the ubiquitination and subsequent proteasomal degradation of p53 are blocked.[5][8]

-

p53 Accumulation and Activation: The stabilized p53 protein accumulates in the nucleus and can then function as a transcription factor.[11]

-

Induction of p53 Target Genes: Activated p53 induces the transcription of a range of target genes. A key target is CDKN1A, which encodes the protein p21, a potent cell cycle inhibitor that can lead to cell cycle arrest in the G1 and G2/M phases.[5][13][14] Another critical set of target genes includes PUMA and BAX, which encode pro-apoptotic proteins that trigger programmed cell death.[14][15]

-

Tumor Suppression: The resulting cell cycle arrest and/or apoptosis effectively suppresses the growth and proliferation of cancer cells that harbor wild-type p53.[2][13][16]

Interestingly, one of the genes activated by p53 is MDM2 itself, creating a negative feedback loop.[4] This is often observed as an increase in MDM2 protein levels following treatment with an MDM2 inhibitor.[14][17]

Quantitative Data on MDM2 Inhibitors

The potency of MDM2 inhibitors is typically evaluated through various in vitro assays, measuring their binding affinity to MDM2, their ability to inhibit the p53-MDM2 interaction, and their effect on cancer cell lines.

Table 1: In Vitro Potency of Selected MDM2 Inhibitors

| Compound | Assay Type | Target | IC50 / Ki / Kd | Reference |

| Idasanutlin (RG7388) | p53-MDM2 HTRF Assay | p53-MDM2 interaction | 6 nM (IC50) | [18][19] |

| SAR405838 | Binding Affinity Assay | MDM2 (residues 1-118) | 0.88 nM (Ki) | [2] |

| AMG 232 | Binding Affinity Assay (Biacore) | MDM2 | 0.045 nM (Kd) | [20] |

| AMG 232 | p53-MDM2 HTRF Assay | p53-MDM2 interaction | 0.6 nM (IC50) | [20] |

| Nutlin-3a | Not Specified | p53-MDM2 interaction | Not Specified | [11] |

Table 2: Cellular Activity of MDM2 Inhibitors in p53 Wild-Type Cancer Cell Lines

| Compound | Cell Line | Tumor Type | IC50 / EC50 (µM) | Effect | Reference |

| Idasanutlin (RG7388) | SJSA-1 | Osteosarcoma | 0.01 (IC50) | Growth Inhibition | [19] |

| Idasanutlin (RG7388) | HCT-116 | Colon Cancer | 0.01 (IC50) | Growth Inhibition | [19] |

| SAR405838 | Lipo246 | Dedifferentiated Liposarcoma | 0.31 (EC50) | Decreased Cell Viability | [9] |

| Nutlin-3a | Lipo246 | Dedifferentiated Liposarcoma | 2.90 (EC50) | Decreased Cell Viability | [9] |

| AMG 232 | SJSA-1 | Osteosarcoma | Not Specified | Cell Cycle Arrest, Apoptosis | [14][16] |

| AMG 232 | HCT-116 | Colon Cancer | Not Specified | Cell Cycle Arrest, Apoptosis | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of MDM2 inhibitors.

p53-MDM2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to quantify the inhibition of the p53-MDM2 interaction in a cell-free system.[19]

-

Principle: This assay measures the proximity of two molecules labeled with fluorescent dyes. GST-tagged MDM2 is recognized by a donor bead, and a biotinylated p53 peptide is recognized by an acceptor bead. When in close proximity (i.e., when p53 and MDM2 are interacting), excitation of the donor bead results in energy transfer to the acceptor bead, which then emits light. An inhibitor will disrupt this interaction, leading to a decrease in the light signal.[8]

-

Protocol:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.02 mg/ml BSA).[19]

-

Add the MDM2 inhibitor at various concentrations to the wells of a 384-well plate.[19]

-

Add GST-MDM2 and the biotinylated p53 peptide to the wells and incubate for one hour at 37°C.[19]

-

Add Phycolink goat anti-GST allophycocyanin (donor) and Eu-8044-streptavidin (acceptor) and incubate for one hour at room temperature.[19]

-

Read the fluorescence on a suitable plate reader.

-

Calculate IC50 values using a 4-parameter logistic model.[19]

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[21][22]

-

Principle: The tetrazolium dye MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.[21]

-

Treat the cells with a serial dilution of the MDM2 inhibitor for 72-120 hours. Include a vehicle control (e.g., DMSO).[21]

-

Add MTT solution to each well and incubate for 4 hours at 37°C.[21]

-

Remove the medium and add DMSO to dissolve the formazan crystals.[21]

-

Measure the absorbance at 570 nm using a microplate reader.[21]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[21]

-

Western Blot Analysis for p53 Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, providing evidence of p53 pathway activation.[21][23][24]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Seed cells in 6-well plates and treat with the MDM2 inhibitor for a specified time (e.g., 8, 16, 24 hours).[21]

-

Lyse the cells in RIPA buffer and determine the protein concentration.[21]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin) overnight at 4°C.[21][23]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[21]

-

Visualize the protein bands using a chemiluminescence imaging system.[21]

-

Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction

Co-IP is used to demonstrate the interaction between p53 and MDM2 within a cellular context and how this is disrupted by an inhibitor.[7][25][26][27]

-

Principle: An antibody specific to a target protein (e.g., MDM2) is used to pull that protein out of a cell lysate. If another protein (e.g., p53) is interacting with the target, it will be pulled down as well and can be detected by Western blotting.

-

Protocol:

-

Treat cells with the MDM2 inhibitor and a proteasome inhibitor (e.g., MG132) to prevent degradation of the protein complex.[25]

-

Lyse the cells in a non-denaturing lysis buffer.[25]

-

Incubate the cell lysate with an antibody against MDM2 (or p53) and protein A/G-agarose beads overnight at 4°C.[25]

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blot using antibodies against both p53 and MDM2.[25]

-

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows discussed.

References

- 1. targetedonc.com [targetedonc.com]

- 2. mdpi.com [mdpi.com]

- 3. Restoring p53 tumor suppressor activity as an anticancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological activation of the p53 pathway by nutlin-3 exerts anti-tumoral effects in medulloblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. selleckchem.com [selleckchem.com]

- 20. selleckchem.com [selleckchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

RO5353 CAS number and molecular weight

An In-depth Technical Guide to RO5353: A Potent p53-MDM2 Inhibitor

This technical guide provides a comprehensive overview of this compound, a potent and orally active small-molecule inhibitor of the p53-MDM2 interaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's properties, mechanism of action, and relevant experimental methodologies.

Core Compound Data

This compound has been identified as a promising candidate for cancer therapy due to its ability to reactivate the p53 tumor suppressor pathway.[1][2] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1360821-61-9 | [3] |

| Molecular Weight | 619.53 g/mol | [3] |

| Chemical Formula | C29H29Cl2FN4O4S | [3] |

| IC50 (MDM2) | 7 nM | [4] |

Mechanism of Action: p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis in response to cellular stress.[1][5] In many cancers with wild-type p53, its function is inhibited by the Murine Double Minute 2 (MDM2) protein, which binds to p53 and promotes its degradation.[1][5]

This compound is a potent antagonist of the p53-MDM2 interaction.[1][3] By binding to MDM2, this compound blocks the p53-MDM2 interaction, leading to the stabilization and activation of p53. This reactivation of the p53 pathway can induce cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic strategy.[1][4]

Caption: p53-MDM2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involves several key in vitro and in vivo experiments. Detailed methodologies for these assays are outlined below.

In Vitro Assays

HTRF Biochemical Binding Affinity Assay This assay is used to determine the binding affinity of this compound to MDM2.

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a fluorescence resonance energy transfer (FRET)-based technology. The assay measures the interaction between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665).

-

Methodology:

-

Recombinant MDM2 protein tagged with a donor fluorophore and a p53-derived peptide tagged with an acceptor fluorophore are used.

-

This compound at varying concentrations is incubated with the tagged MDM2 and p53 peptide.

-

The HTRF signal is measured using a plate reader. Inhibition of the p53-MDM2 interaction by this compound leads to a decrease in the FRET signal.

-

IC50 values are calculated from the dose-response curves.

-

MTT Cellular Antiproliferative Assays This assay assesses the effect of this compound on the proliferation of cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Methodology:

-

Cancer cell lines with wild-type p53 (e.g., SJSA, HCT116, RKO) and mutant p53 (e.g., SW480, MDA-MB-435) are seeded in 96-well plates.[1]

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated to allow formazan formation.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Human Liver Microsomal Stability Assay This assay evaluates the metabolic stability of this compound in the liver.

-

Principle: The assay measures the rate at which the compound is metabolized by liver microsomes, which contain key drug-metabolizing enzymes.

-

Methodology:

-

This compound is incubated with human liver microsomes and NADPH (as a cofactor) at 37°C.

-

Aliquots are taken at various time points and the reaction is quenched.

-

The concentration of the remaining this compound is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

The rate of disappearance of the compound is used to calculate its intrinsic clearance.

-

In Vivo Assays

Xenograft Animal Model This model is used to evaluate the in vivo efficacy of this compound in a living organism.

-

Principle: Human tumor cells are implanted into immunocompromised mice, which then develop tumors. The effect of the drug on tumor growth is monitored.

-

Methodology:

-

Nude mice are subcutaneously implanted with a human cancer cell line, such as SJSA1 osteosarcoma cells.[1][5]

-

Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at different doses (e.g., 3 mg/kg and 10 mg/kg, once daily).[1][5]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis. Efficacy is determined by comparing the tumor growth in the treated groups to the control group.[1][5]

-

Caption: General experimental workflow for the evaluation of this compound.

References

- 1. Discovery of Potent and Orally Active p53-MDM2 Inhibitors this compound and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Orally Active p53-MDM2 Inhibitors this compound and RO2468 for Potential Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

The Pharmacodynamics of RO5353: A Technical Guide to a Novel p53-MDM2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5353 is a potent and selective, orally active small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1] In many human cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2). MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation.[1] By disrupting the p53-MDM2 interaction, this compound stabilizes and activates p53, leading to the restoration of its tumor-suppressive functions, including cell cycle arrest and apoptosis. This document provides a comprehensive technical overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.

Mechanism of Action: Reactivation of the p53 Pathway

The primary mechanism of action of this compound is the competitive inhibition of the interaction between p53 and MDM2. This compound binds to the p53-binding pocket of MDM2, preventing the association of MDM2 with p53.[1] This disruption leads to the accumulation and activation of p53, which can then translocate to the nucleus and act as a transcription factor. Activated p53 upregulates the expression of a suite of downstream target genes responsible for inducing cell cycle arrest, primarily at the G1 phase, and initiating apoptosis.

Signaling Pathway

The reactivation of the p53 signaling cascade by this compound is a critical aspect of its anti-tumor activity. Upon inhibition of the p53-MDM2 interaction, stabilized p53 transcriptionally activates a range of target genes.

References

An In-depth Technical Guide to RO5353 (Idasanutlin/RG7388) and Its Effect on Downstream p53 Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO5353, also known as Idasanutlin or RG7388, is a potent, second-generation, selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In cancer cells harboring wild-type TP53, the overexpression of MDM2, an E3 ubiquitin ligase, leads to the proteasomal degradation of the p53 tumor suppressor protein, effectively abrogating its function.[3] this compound is designed to occupy the p53-binding pocket of MDM2, thereby preventing this interaction, leading to the stabilization and accumulation of p53.[4] This reactivation of p53 triggers the transcription of its downstream target genes, resulting in cell cycle arrest and apoptosis, offering a promising therapeutic strategy for a variety of human cancers.[1][2][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on downstream p53 targets with quantitative data, and detailed experimental protocols for its study.

Mechanism of Action: The this compound-p53-MDM2 Axis

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogene activation.[5] Upon activation, p53 functions as a transcription factor, inducing the expression of a wide array of target genes that govern cell cycle arrest, apoptosis, and DNA repair.[5] Murine double minute 2 (MDM2) is a primary negative regulator of p53. It binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, as an E3 ubiquitin ligase, targeting it for degradation by the proteasome.[3]

In many cancers with wild-type TP53, the p53 pathway is inactivated through the amplification or overexpression of MDM2. This compound is a highly potent and selective antagonist of the MDM2-p53 interaction.[6] By binding to the p53-binding pocket of MDM2, this compound effectively displaces p53, preventing its degradation and leading to its accumulation in the nucleus. The stabilized p53 is then free to transactivate its downstream target genes, reinstating the tumor-suppressive p53 pathway.

Mechanism of Action of this compound (Idasanutlin)

Quantitative Effects on Downstream p53 Targets

Treatment of cancer cells with wild-type TP53 with this compound leads to a significant upregulation of canonical p53 target genes. This transcriptional activation is a direct consequence of p53 stabilization and is central to the anti-tumor activity of the compound. The following tables summarize the quantitative effects of this compound on key downstream targets and cellular processes.

Table 1: Upregulation of p53 Target Gene Expression (qRT-PCR)

| Cell Line | Treatment | Target Gene | Fold Change (vs. Control) | Reference |

| NALM-6 | 300 nM Idasanutlin + 90 nM Daunorubicin (36h) | p53 | Significant Increase | [7] |

| NALM-6 | 300 nM Idasanutlin + 90 nM Daunorubicin (36h) | MDM2 | Significant Increase | [7] |

| NALM-6 | 300 nM Idasanutlin + 90 nM Daunorubicin (36h) | p21 | Significant Increase | [7] |

| NALM-6 | 300 nM Idasanutlin + 90 nM Daunorubicin (36h) | PUMA | Significant Increase | [7] |

| NALM-6 | 300 nM Idasanutlin + 90 nM Daunorubicin (36h) | NOXA | Significant Increase | [7] |

Table 2: Induction of Apoptosis

| Cell Line | Treatment | Assay | Apoptosis Induction (vs. Control) | Reference |

| NALM-6 | 100, 300, 500 nM Idasanutlin (36h) | Annexin V | Dose-dependent Increase | [7] |

| SJSA-1 | 5 µM Idasanutlin (48h) | Annexin V/7-AAD | Significant Increase | [8] |

| U-2 OS | 5 µM Idasanutlin (48h) | Annexin V/7-AAD | No Significant Increase | [8] |

| MCF-7 | 5 µM Idasanutlin (48h) | Annexin V/7-AAD | No Significant Increase | [8] |

| ALL Cells | Increasing concentrations of RG7388 (24h) | Caspase 3/7 | Concentration-dependent Increase | [1] |

Table 3: Induction of Cell Cycle Arrest

| Cell Line | Treatment | Phase of Arrest | % of Cells in G1 Phase (approx.) | Reference |

| NALM-6 | 300 nM Idasanutlin (24h) | G1 | Significant Increase | [7] |

| MCF-7 | 0.05, 0.5, 5 µM Idasanutlin (24h) | G1/G2 | Potent Arrest | [5] |

| U-2 OS | 0.05, 0.5, 5 µM Idasanutlin (24h) | G1/G2 | Potent Arrest | [5] |

| SJSA-1 | 0.05, 0.5, 5 µM Idasanutlin (24h) | G1/G2 | Potent Arrest | [5] |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Human cancer cell lines with wild-type TP53 (e.g., NALM-6, SJSA-1, MCF-7, U-2 OS). A TP53-null cell line (e.g., Saos-2) should be used as a negative control.

-

Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound (Idasanutlin) Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations for treatment. A vehicle control (DMSO) should be included in all experiments.

-

Treatment Duration: Treatment times can vary depending on the assay. For gene and protein expression analysis, a 6 to 24-hour treatment is often sufficient.[9] For cell viability, apoptosis, and cell cycle assays, longer incubation times of 24 to 72 hours may be necessary.[7][10]

General Experimental Workflow

Western Blot Analysis for p53 and Downstream Targets

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[11]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qRT-PCR) for p53 Target Genes

-

RNA Extraction and cDNA Synthesis: Following treatment, extract total RNA from cells using a commercial kit. Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (CDKN1A (p21), MDM2, PUMA, NOXA) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Apoptosis Assay using Annexin V Staining

-

Cell Harvesting: After treatment, collect both adherent and floating cells.

-

Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Fixation: Harvest cells after treatment and fix in ice-cold 70% ethanol overnight at -20°C.[7]

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Summary and Future Directions

This compound (Idasanutlin/RG7388) is a potent MDM2 inhibitor that effectively reactivates the p53 pathway in cancer cells with wild-type TP53. This leads to the transcriptional upregulation of key p53 target genes, resulting in cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate the cellular and molecular effects of this promising anti-cancer agent. Future research should continue to explore the full spectrum of p53-dependent and -independent effects of this compound, its potential in combination therapies, and the mechanisms of resistance to this class of drugs.

References

- 1. Targeting MDM2-mediated suppression of p53 with idasanutlin: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing MDM2 inhibitor RG7388 for TP53-mutant NSCLC: a p53-independent pyroptotic mechanism via ROS/p-p38/NOXA/caspase-3/GSDME axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]

- 8. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pre-clinical evaluation of the MDM2-p53 antagonist RG7388 alone and in combination with chemotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

RO5353 In Vitro Cell Viability Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5353 is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[1][2][3][4] The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest and apoptosis in response to cellular stress.[3] Murine double minute 2 (MDM2) is a primary negative regulator of p53, functioning by binding to p53's transactivation domain and promoting its degradation.[3] In many cancers with wild-type p53, the overexpression of MDM2 leads to the suppression of p53's tumor-suppressive functions. This compound acts by disrupting the MDM2-p53 interaction, thereby reactivating p53 and inducing apoptosis in cancer cells. This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines treated with this compound using a colorimetric MTT assay.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5][6] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.

Data Presentation

The following tables summarize the in vitro activity of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| SJSA-1 | Osteosarcoma | Wild-Type | 0.098 |

| HCT116 | Colon Cancer | Wild-Type | 0.17 |

| RKO | Colon Cancer | Wild-Type | 0.21 |

| SW480 | Colon Cancer | Mutant | >10 |

| MDA-MB-435 | Melanoma | Mutant | >10 |

Table 1: Antiproliferative activity of this compound in various cancer cell lines as determined by the MTT assay.

Experimental Protocols

Materials and Reagents

-

This compound

-

Human cancer cell lines (e.g., SJSA-1, HCT116, RKO, SW480, MDA-MB-435)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

Figure 1. Experimental workflow for the this compound in vitro cell viability assay.

Detailed Protocol

Day 1: Cell Seeding

-

Culture the selected cancer cell lines in their appropriate growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells that are in the logarithmic growth phase using trypsin-EDTA.

-

Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%).

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in fresh culture medium.

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

-

Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

Day 2: Compound Treatment

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is recommended to prepare these dilutions at 2x the final concentration.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and wells with medium only (for blank measurements).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

Day 5: MTT Assay and Data Analysis

-

After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C and 5% CO2. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

-

Signaling Pathway

Figure 2. This compound mechanism of action on the p53-MDM2 signaling pathway.

Under normal cellular conditions, p53 levels are kept low through a negative feedback loop involving MDM2. Upon cellular stress, such as DNA damage or oncogene activation, p53 is stabilized and activated. Activated p53 transcriptionally upregulates the expression of genes involved in cell cycle arrest and apoptosis. This compound disrupts the p53-MDM2 interaction, preventing the MDM2-mediated degradation of p53. This leads to the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.

References

- 1. Discovery of Potent and Orally Active p53-MDM2 Inhibitors this compound and RO2468 for Potential Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Orally Active p53-MDM2 Inhibitors this compound and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. protocols.io [protocols.io]

Application Notes and Protocols for RO5353 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5353 is a potent and orally active small molecule inhibitor of the p53-MDM2 interaction.[1][2][3][4] In cancer cells with wild-type p53, the overexpression of MDM2, a negative regulator of p53, leads to the degradation of the p53 tumor suppressor protein. By blocking the interaction between p53 and MDM2, this compound stabilizes p53, leading to the reactivation of the p53 signaling pathway. This results in cell cycle arrest and apoptosis in tumor cells, making it a promising therapeutic agent for cancers with a wild-type p53 status.[2] These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

p53-MDM2 Signaling Pathway and Mechanism of Action of this compound

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[2] MDM2 is a key negative regulator of p53, promoting its degradation through the ubiquitin-proteasome pathway.[2][5] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound acts by binding to MDM2 in the p53-binding pocket, thereby inhibiting the p53-MDM2 interaction. This leads to the accumulation and activation of p53, which can then induce the expression of its target genes, ultimately resulting in tumor cell death.

Caption: p53-MDM2 signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in an SJSA1 osteosarcoma xenograft mouse model.[2]

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |

| Vehicle Control | - | Oral | Once Daily (QD) | Progressive tumor growth |

| This compound | 3 | Oral | Once Daily (QD) | Significant tumor growth inhibition |

| This compound | 10 | Oral | Once Daily (QD) | Tumor regression |

Experimental Protocols

This section provides a detailed protocol for a xenograft mouse model study to evaluate the efficacy of this compound.

Materials and Reagents

-

Cell Line: SJSA1 (human osteosarcoma cell line with wild-type p53 and MDM2 amplification)

-

This compound: Synthesized as described in the literature or commercially sourced.

-

Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose in water).

-

Cell Culture Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Matrigel: Basement membrane matrix.

-

Anesthetics: Isoflurane or other appropriate anesthetic.

-

Calipers: For tumor measurement.

-

Standard laboratory equipment for cell culture, animal handling, and drug administration.

Experimental Workflow

Caption: Experimental workflow for the this compound xenograft mouse model study.

Detailed Methodology

1. Cell Culture

-

Culture SJSA1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Passage the cells every 2-3 days to maintain exponential growth.

-

Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free RPMI-1640 and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Animal Handling and Tumor Implantation

-

Acclimatize female athymic nude mice for at least one week before the experiment.

-

Anesthetize the mice using isoflurane.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization

-

Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, 3 mg/kg this compound, 10 mg/kg this compound).

4. This compound Formulation and Administration

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On each treatment day, dilute the stock solution with the vehicle (e.g., 0.5% methylcellulose in water) to the desired final concentrations.

-

Administer this compound or vehicle to the mice once daily via oral gavage. The volume of administration should be based on the body weight of the individual mouse (e.g., 10 mL/kg).

5. Monitoring of Efficacy and Toxicity

-

Continue to measure tumor volume 2-3 times per week throughout the study.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[2]

-

Observe the mice daily for any clinical signs of distress.

6. Study Endpoint and Tissue Collection

-

The study may be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.

-

At the end of the study, euthanize the mice according to institutional guidelines.

-

Excise the tumors and measure their final weight.

-

Portions of the tumor tissue can be fixed in formalin for histological analysis or snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for p53 and its target genes).

Disclaimer

This protocol is intended as a guideline. Researchers should adapt the procedures as necessary to fit their specific experimental design and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC).

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Potent and Orally Active p53-MDM2 Inhibitors this compound and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Potent and Orally Active p53-MDM2 Inhibitors this compound and RO2468 for Potential Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcription - P53 signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 6. BiTE® Xenograft Protocol [protocols.io]

- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]

Application Notes and Protocols for In Vivo Animal Studies with RO5353

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5353 is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction. In tumor cells harboring wild-type p53, the tumor suppressor protein p53 is often inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. By disrupting the p53-MDM2 interaction, this compound can stabilize and activate p53, leading to the restoration of its tumor-suppressive functions, including cell cycle arrest and apoptosis. These application notes provide detailed protocols for in vivo animal studies to evaluate the efficacy of this compound, with a focus on xenograft models.

Mechanism of Action: p53-MDM2 Signaling Pathway

Under normal physiological conditions, p53 levels are kept low through a negative feedback loop involving MDM2. In response to cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, allowing p53 to accumulate and transcriptionally activate target genes that govern cell fate. In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and tumor progression. This compound competitively binds to the p53-binding pocket of MDM2, thereby preventing the interaction and unleashing the tumor-suppressive activity of p53.

Data Presentation

In Vivo Efficacy of this compound in SJSA-1 Osteosarcoma Xenograft Model

| Treatment Group | Dosage (mg/kg/day, oral) | Observation | Reference |

| Vehicle Control | - | Progressive tumor growth | [1] |

| This compound | 3 | Significant tumor growth inhibition | [1] |

| This compound | 10 | Tumor regression | [1] |

Note: The study was conducted in nude mice bearing established human SJSA-1 osteosarcoma xenografts. Treatment was administered orally once daily (QD).

Representative Pharmacokinetic Parameters of an Oral p53-MDM2 Inhibitor in Mice

While specific pharmacokinetic data for this compound from publicly available literature is limited, the following table presents representative data for a similar class of orally administered small-molecule p53-MDM2 inhibitors to provide an expected profile.

| Parameter | Value | Unit |

| Cmax (Maximum concentration) | 15.5 | µg/mL |

| Tmax (Time to maximum concentration) | 4 | h |

| AUC (Area under the curve) | 251.2 | µg·h/mL |

| t1/2 (Half-life) | 8.8 | h |

Note: This data is for a representative compound and may not reflect the exact pharmacokinetic profile of this compound.

Experimental Protocols

SJSA-1 Osteosarcoma Xenograft Model Protocol

This protocol outlines the establishment and use of a subcutaneous xenograft model of human osteosarcoma using the SJSA-1 cell line to evaluate the in vivo efficacy of this compound.

Materials:

-

SJSA-1 human osteosarcoma cell line

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Matrigel® Basement Membrane Matrix

-

6-8 week old female athymic nude mice

-

This compound

-

Vehicle for oral formulation (e.g., 0.5% methylcellulose in sterile water)

-

Calipers

-

Syringes and needles for cell injection and oral gavage

Procedure:

-

Cell Culture: Culture SJSA-1 cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation for Implantation:

-

Harvest cells during the exponential growth phase using trypsin-EDTA.

-

Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Width² x Length) / 2.

-

-

Randomization and Treatment:

-

When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Prepare the this compound formulation in the chosen vehicle. A common vehicle for oral administration of similar compounds is 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC) in sterile water. The formulation should be prepared fresh daily and can be sonicated to ensure a uniform suspension.

-

Administer this compound orally via gavage once daily at the desired doses (e.g., 3 mg/kg and 10 mg/kg). The vehicle control group should receive the same volume of the vehicle.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study. Body weight is a crucial indicator of treatment-related toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Safety and Toxicology Considerations